2,5-dimethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-furamide
Overview
Description
2,5-dimethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-furamide is a complex organic compound that features a thiazole ring, a furan ring, and a nitrophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-furamide typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, is essential to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines from nitro groups .
Scientific Research Applications
2,5-dimethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-furamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological research.
Medicine: Its potential therapeutic effects are being explored for the development of new drugs.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-furamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The nitrophenyl group may also play a role in the compound’s biological activity by participating in redox reactions or forming reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and furan derivatives, such as:
- 2,5-dimethylthiazole
- 4-nitrophenylthiazole
- 3-furamide derivatives
Uniqueness
What sets 2,5-dimethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-furamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both thiazole and furan rings, along with the nitrophenyl group, allows for a wide range of chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2,5-dimethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]furan-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-9-7-13(10(2)23-9)15(20)18-16-17-14(8-24-16)11-3-5-12(6-4-11)19(21)22/h3-8H,1-2H3,(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDCMHNRUFHYOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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